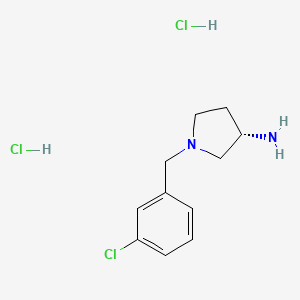

(S)-1-(3-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1-(3-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride typically involves the reaction of (S)-pyrrolidin-3-amine with 3-chlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1-(3-Chlorobenzyl)pyrrolidin-3-aminedihydrochlor

Biologische Aktivität

(S)-1-(3-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, related case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : (S)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride

- Molecular Formula : C10H13Cl2N2

- Molecular Weight : 232.13 g/mol

The compound features a pyrrolidine ring substituted with a chlorobenzyl group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. This modulation may contribute to its pharmacological effects, particularly in the context of neuropharmacology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:

- A431 (epidermoid carcinoma)

- HT29 (colon cancer)

The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as an anticancer agent.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| A431 | 15.2 | |

| HT29 | 12.5 |

Antimicrobial Activity

The compound also displays antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL |

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on animal models of anxiety and depression. The compound was administered in varying doses, revealing a dose-dependent reduction in anxiety-like behaviors in the elevated plus maze test. The results suggest that the compound may act as a potential anxiolytic agent.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a comparative study, this compound was evaluated alongside standard chemotherapeutics like doxorubicin. The findings indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism as an anticancer agent.

Eigenschaften

IUPAC Name |

(3S)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLFQEVGXGPFFV-IDMXKUIJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC(=CC=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC(=CC=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.